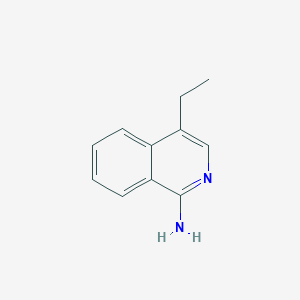

1-Amino-4-ethylisoquinoline

Description

Significance of the Isoquinoline (B145761) Core in Heterocyclic Chemistry and Drug Discovery

The isoquinoline scaffold, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comsolubilityofthings.com This structure is a cornerstone in heterocyclic chemistry and has been the subject of extensive research since its initial isolation from coal tar in the late 19th century. numberanalytics.comwikipedia.org Isoquinoline and its derivatives are found in numerous natural products, most notably in alkaloids, which exhibit significant pharmacological properties. numberanalytics.comsolubilityofthings.com The versatility of the isoquinoline nucleus allows for modifications that produce a wide array of compounds with diverse chemical and biological activities, making it a focal point in the development of new pharmaceuticals. numberanalytics.comnih.govresearchgate.net

Overview of Substituted Isoquinolines as Privileged Structures in Medicinal Chemistry

Substituted isoquinolines are considered "privileged structures" in medicinal chemistry due to their ability to bind to various biological targets with high affinity. nih.govrsc.orgresearchgate.net This characteristic makes them ideal scaffolds for designing novel therapeutic agents. nih.govresearchgate.net Derivatives of isoquinoline have been successfully developed into drugs for a wide range of diseases, including cancer, infectious diseases, neurological disorders, and cardiovascular conditions. nih.govresearchgate.net The structural diversity and therapeutic importance of isoquinoline-based compounds continue to drive intense interest from synthetic organic and medicinal chemists. rsc.org

Rationale for Research Focus on 1-Amino-4-ethylisoquinoline Derivatives

The research focus on this compound derivatives stems from the therapeutic potential observed in similarly structured compounds. The 1-aminoisoquinoline (B73089) core is a key pharmacophore in the development of various inhibitors and therapeutic agents. The ethyl group at the 4-position can influence the molecule's interaction with biological targets, potentially enhancing efficacy or altering its pharmacological profile. The exploration of derivatives of this specific compound is driven by the quest for new and improved therapeutic agents with novel mechanisms of action.

Historical Context and Evolution of Isoquinoline Research Relevant to this compound

The history of isoquinoline research began with its discovery in 1885. wikipedia.org Early research focused on its isolation and understanding its basic chemical properties. Over the past two centuries, the field has evolved significantly, with the discovery of numerous isoquinoline alkaloids from natural sources, such as morphine, which was isolated in the early 19th century. nih.govrsc.org This spurred further investigation into the pharmacological activities of this class of compounds. Modern research employs advanced synthetic methodologies, including transition-metal-catalyzed reactions, to create diverse libraries of isoquinoline derivatives for high-throughput screening and drug discovery. rsc.org The development of synthetic routes to access specific substitution patterns, such as that of this compound, is a testament to the progress in this field.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

4-ethylisoquinolin-1-amine |

InChI |

InChI=1S/C11H12N2/c1-2-8-7-13-11(12)10-6-4-3-5-9(8)10/h3-7H,2H2,1H3,(H2,12,13) |

InChI Key |

DZAGKHPFJPAZOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C2=CC=CC=C21)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 4 Ethylisoquinoline and Its Analogs

Classical and Established Synthetic Approaches to Isoquinoline (B145761) Ring Construction

The foundational methods for constructing the isoquinoline core have been established for over a century and continue to be relevant in contemporary organic synthesis. These classical reactions, often named after their discoverers, provide versatile pathways to a wide range of isoquinoline derivatives. Adaptations and modifications of these methods have been crucial in accessing specifically substituted isoquinolines, including those bearing substituents at the C1 and C4 positions.

Adaptations of the Bischler–Napieralski Cyclization for Isoquinoline Formation

The Bischler-Napieralski reaction, first reported in 1893, is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgresearchgate.net This reaction is typically promoted by dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or zinc chloride (ZnCl₂) under refluxing acidic conditions. organic-chemistry.orgnrochemistry.com The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines. wikipedia.org

The reaction is most effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org For the synthesis of a 4-ethyl substituted isoquinoline, a key starting material would be a β-(3-ethylphenyl)ethylamide. The subsequent introduction of the amino group at the C1-position would require additional synthetic steps, as the direct product of the Bischler-Napieralski reaction is a 3,4-dihydroisoquinoline (B110456) which, upon oxidation, would yield a 4-ethylisoquinoline (B3190366).

A significant side reaction to consider is the retro-Ritter reaction, which can lead to the formation of styrenes, particularly when the formation of a conjugated system is favored. organic-chemistry.org

Modifications of the Pictet–Spengler Condensation for Substituted Isoquinolines

Discovered in 1911, the Pictet–Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic ring closure to form a tetrahydroisoquinoline. wikipedia.org This reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion under acidic conditions. wikipedia.org To synthesize a 4-substituted tetrahydroisoquinoline, a correspondingly substituted β-arylethylamine would be required. For instance, to obtain a 4-ethyltetrahydroisoquinoline precursor, one would start with a β-(2-ethyl-β-phenylethyl)amine.

The traditional Pictet-Spengler reaction requires heating in the presence of an acid catalyst in a protic solvent. wikipedia.org However, modern variations have shown that the reaction can proceed in aprotic media with improved yields, and sometimes even without an acid catalyst. wikipedia.org For less nucleophilic aromatic rings, harsher conditions such as refluxing with strong acids like hydrochloric acid or trifluoroacetic acid are often necessary. wikipedia.orglifescienceglobal.com The resulting tetrahydroisoquinoline can then be oxidized to the corresponding isoquinoline. The introduction of the C1-amino group would typically be a subsequent synthetic transformation.

The combination of the Pictet-Spengler reaction with multicomponent reactions, such as the Ugi reaction, has been exploited to create highly complex polycyclic structures in a few steps with high yields. mdpi.com

Strategies Utilizing the Pomeranz–Fritsch Cyclization for Isoquinoline Core

The Pomeranz–Fritsch reaction, independently described by Cäsar Pomeranz and Paul Fritsch in 1893, provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.orgorganicreactions.org The starting benzalaminoacetal is typically formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com This method is particularly valuable for preparing isoquinolines with substitution patterns that are difficult to achieve through other classical methods. organicreactions.org

To synthesize a 4-ethylisoquinoline using this method, one would start with a 2-ethylbenzaldehyde. The reaction is typically carried out using a strong acid like concentrated sulfuric acid. thermofisher.com Several modifications have been developed to improve the yields and expand the scope of the reaction. The Schlittler-Müller modification, for example, uses a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal to produce C1-substituted isoquinolines. thermofisher.comnih.gov The Bobbitt modification leads to tetrahydroisoquinolines through hydrogenation of the intermediate imine followed by acid-catalyzed cyclization. thermofisher.com

| Classical Reaction | Starting Materials | Key Intermediate | Product | Reference |

| Bischler–Napieralski | β-arylethylamide | Nitrilium ion or Imine-ester | 3,4-Dihydroisoquinoline | wikipedia.org, researchgate.net |

| Pictet–Spengler | β-arylethylamine, Aldehyde/Ketone | Iminium ion | Tetrahydroisoquinoline | wikipedia.org |

| Pomeranz–Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Benzalaminoacetal | Isoquinoline | thermofisher.com, wikipedia.org |

Modern Synthetic Strategies for 1-Aminoisoquinoline (B73089) Derivatives

While classical methods provide the foundational routes to the isoquinoline core, modern synthetic chemistry has introduced more direct and efficient strategies for the synthesis of specifically substituted derivatives, particularly 1-aminoisoquinolines. These methods often employ transition metal catalysis to achieve high selectivity and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions in Isoquinoline Synthesis

Transition metal-catalyzed reactions have become indispensable tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. Various metals, including palladium, rhodium, cobalt, and copper, have been utilized in the synthesis of 1-aminoisoquinoline derivatives. nih.govrsc.orgrsc.orgrsc.org These reactions often proceed via C-H bond activation and annulation pathways.

For instance, rhodium(III)-catalyzed oxidative coupling of N-aryl benzamidines with alkynes provides a direct route to N-substituted 1-aminoisoquinolines. rsc.orgrsc.org Similarly, cobalt(III)-catalyzed C-H/N-H bond functionalization of amidines with diazo compounds has been developed for the synthesis of 1-aminoisoquinolines. rsc.org Ruthenium-catalyzed electrochemical C-H activation of benzamidine (B55565) hydrochlorides with internal alkynes also yields 1-aminoisoquinoline derivatives. rsc.org

More recently, a copper-catalyzed one-pot three-component coupling reaction has been reported for the facile synthesis of structurally diverse substituted 1-aminoisoquinoline derivatives. nih.gov Gold(III)-mediated domino reactions of 2-alkynylbenzamides and ammonium (B1175870) acetate (B1210297) also provide a mild and efficient route to these compounds. organic-chemistry.org

Palladium-catalyzed amination, a cornerstone of modern cross-coupling chemistry, offers a powerful method for the synthesis of 1-aminoisoquinolines from 1-haloisoquinolines. nih.govmit.edu This approach involves the coupling of a 1-chloro- or 1-bromoisoquinoline (B74834) with an amine in the presence of a palladium catalyst and a suitable ligand. The development of specialized phosphine (B1218219) ligands has been crucial for achieving high yields and selectivity, even with challenging substrates like heteroaryl halides. nih.govmit.edu

The reaction conditions for palladium-catalyzed amination are generally mild and tolerate a wide range of functional groups. mit.edu The choice of base is also critical, with common bases including sodium tert-butoxide and lithium hexamethyldisilazide (LiHMDS). mit.edu Recent advancements have enabled the use of aqueous ammonia (B1221849) as the nitrogen source, providing a more convenient and cost-effective method. nih.gov

The synthesis of the required 1-halo-4-ethylisoquinoline precursor can be achieved through various methods. For example, a 1-tert-butylaminoisoquinoline derivative, synthesized through a [4+2] cycloaddition, can be converted to a 1-haloisoquinoline via dealkylative diazotization. harvard.edu

| Catalyst System | Reactants | Key Features | Reference |

| Rh(III)/Cu(OAc)₂ | N-aryl benzamidines, Alkynes | C-H activation, High regioselectivity | rsc.org, rsc.org |

| Co(III) | Amidines, Diazo compounds | C-H/N-H metalation, Migratory insertion | rsc.org |

| Ru(II)/Electrochemical | Benzamidine hydrochlorides, Alkynes | C-H bond cleavage, One-pot synthesis | rsc.org |

| Cu(I) | (Component details not specified) | One-pot, Three-component coupling | nih.gov |

| Au(III) | 2-Alkynylbenzamides, Ammonium acetate | Domino reaction, Mild conditions | organic-chemistry.org |

| Pd/Phosphine Ligand | 1-Haloisoquinoline, Amine | High selectivity, Functional group tolerance | nih.gov, mit.edu |

Copper-Catalyzed Cyclizations and Functionalizations

Copper catalysis has emerged as a powerful tool for the synthesis of isoquinoline frameworks due to the low toxicity and cost-effectiveness of copper salts compared to other transition metals. researchgate.net These methods often involve the formation of key C-C and C-N bonds in the cyclization process.

A prevalent strategy involves a copper-catalyzed one-pot, three-component coupling reaction. One such method utilizes 2-bromoaryl nitriles, terminal alkynes, and amines to efficiently and selectively synthesize 1-aminoisoquinolines. nih.gov This reaction proceeds through a 6-endo-dig cycloaromatization and amination pathway, where a Cu(III)-acetylide intermediate is key to ensuring the correct regioselectivity and suppressing the formation of undesired byproducts. nih.gov The use of water as a solvent makes this an environmentally favorable approach. nih.gov

Another efficient copper-catalyzed method is the cyclization of 2-cyanobenzaldehydes with 2-isocyanoacetates. rsc.orgdntb.gov.ua This reaction, catalyzed by Cu(acac)₂, proceeds smoothly under mild conditions to yield substituted 1-aminoisoquinolines. rsc.org The proposed mechanism involves the formation of an intermediate via the reaction of the isocyanoacetate with the aldehyde, followed by a copper-activated 6-exo cyclization and subsequent decarbonylation-aromatization. rsc.org

Furthermore, copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides a facile route to isoquinolines. nih.gov By choosing whether to protect the hydroxyl group of the oxime, the reaction can be selectively directed towards either isoquinolines (via N-O bond cleavage) or isoquinoline N-oxides (via O-H bond cleavage). nih.gov Copper(I)-catalyzed tandem reactions have also been developed, for instance, reacting 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) to produce densely functionalized isoquinolines through N atom transfer and a three-component [3 + 2 + 1] cyclization. researchgate.net

Table 1: Examples of Copper-Catalyzed Synthesis of 1-Aminoisoquinoline Derivatives

| Starting Materials | Catalyst | Key Features | Reference |

|---|---|---|---|

| 2-Bromoaryl nitriles, terminal alkynes, amines | Copper | 6-endo-dig cycloaromatization; amination; performed in water. | nih.gov |

| 2-Cyanobenzaldehydes, 2-isocyanoacetates | Cu(acac)₂ | High efficiency under mild conditions; 6-exo cyclization. | rsc.orgdntb.gov.ua |

| 5-(2-Bromoaryl)tetrazoles, 1,3-diketones | Magnetic Cu-MOF-74 | Recyclable catalyst; microwave-assisted. | nih.govacs.org |

| (E)-2-Alkynylaryl oxime derivatives | CuI | Selective synthesis of isoquinolines or N-oxides in water. | nih.gov |

| 2-Alkynylbenzamides, ammonium acetate | Gold(III) | Domino reaction under mild conditions. | nih.gov |

Metal-Free Cyclization and Annulation Procedures for Isoquinoline Scaffolds

To circumvent the use of metal catalysts, several metal-free synthetic routes to isoquinoline scaffolds have been developed. These methods often rely on the use of activating agents or proceed through radical cascade reactions under mild conditions. researchgate.netrsc.org

A straightforward metal-free, one-pot methodology involves the reaction of isoquinoline-N-oxides with various amines. rsc.orgdntb.gov.ua Using triflic anhydride (B1165640) (Tf₂O) as an activating agent in acetonitrile, this reaction proceeds at temperatures from 0 °C to room temperature, yielding 1-alkyl/aryl/dialkylaminoisoquinolines. rsc.org This approach is noted for its simplicity and regioselectivity. rsc.org

Another metal-free approach begins with dicyanomethylene-4H-pyran derivatives, which react with secondary amines to produce multisubstituted 1-aminoisoquinoline derivatives. researchgate.net This synthesis occurs under mild conditions and proceeds through a ring-opening and subsequent ring-closing mechanism, offering good yields. researchgate.net Additionally, a metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has been developed for the facile synthesis of various 3-aminoisoquinolines. nih.gov

Radical cascade cyclizations also provide a metal-free pathway. For instance, the reaction of 2-aryl-N-acryloyl indoles with α-keto acids under an air environment can produce indolo[2,1-α]isoquinoline derivatives in good to excellent yields. rsc.org Similarly, a photocatalytic proton-coupled electron transfer (PCET) strategy has been developed for synthesizing isoquinoline-1,3-diones under mild, metal-free conditions. bohrium.com

Table 2: Selected Metal-Free Syntheses for Isoquinoline Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Isoquinoline-N-oxides, amines | Triflic anhydride (Tf₂O), acetonitrile | 1-Aminoisoquinolines | rsc.orgdntb.gov.ua |

| 4H-Pyran derivatives, secondary amines | Ring-opening/ring-closing mechanism | Multisubstituted 1-aminoisoquinolines | researchgate.net |

| 2-Aryl-N-acryloyl indoles, α-keto acids | Air environment, radical cascade | Indolo[2,1-α]isoquinolines | rsc.org |

| 1-Sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles | Intramolecular transannulation | 3-Aminoisoquinolines | nih.gov |

Domino and Cascade Reactions for Efficient Isoquinoline-3-Carboxylate Synthesis

Domino and cascade reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation, minimizing waste and simplifying procedures. rsc.org Such reactions are valuable for constructing complex molecular architectures like the isoquinoline scaffold.

While specific domino reactions for 1-amino-4-ethylisoquinoline are not extensively detailed, related cascade processes for isoquinoline synthesis are well-documented. For example, two simple and efficient "one-pot" domino reactions for preparing isoquinoline-3-carboxylates have been reported, starting from phthalaldehydes and either an imidate or diethyl phosphite. researchgate.net These reactions demonstrate the power of cascade sequences in building the isoquinoline core with specific functional groups.

Other cascade reactions lead to different isoquinoline derivatives. A metal-free cascade functionalization of unactivated C(sp³)–H bonds and cyclization of N-substituted allylbenzamides has been developed to afford 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones. beilstein-journals.org This radical alkylarylation proceeds through a sequence of alkylation and intramolecular cyclization. beilstein-journals.org Similarly, catalyst-free cascade reactions initiated by Mannich or SN2 processes provide access to 1-substituted and C-unsubstituted 3-isoquinolinones. rsc.org Furthermore, gold(III)-mediated domino reactions of 2-alkynylbenzamides and ammonium acetate offer a facile route to 1-aminoisoquinoline derivatives under mild conditions. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, such as the use of alternative energy sources and environmentally benign solvents, are increasingly being applied to the synthesis of heterocyclic compounds. Microwave-assisted and ultrasound-promoted reactions are prominent examples of these greener approaches.

Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netresearchgate.net

The synthesis of N-substituted 1-alkyl and 1-aryl-3-aminoisoquinolines can be achieved by reacting 2-acylphenylacetonitriles with amines under microwave irradiation. researchgate.netconicet.gov.ar This method is notable for being performed in ethanol (B145695) without a catalyst, offering high selectivity and rapid reaction times. researchgate.netconicet.gov.ar

In another application, a recyclable magnetic copper-based metal-organic framework (Fe₃O₄@SiO₂@Cu-MOF-74) has been used as a catalyst for the synthesis of 1-aminoisoquinolines from 5-(2-bromoaryl)tetrazoles and 1,3-diketones under microwave irradiation. nih.govacs.orgacs.org The catalyst can be easily recovered and reused multiple times without a significant loss in activity. nih.govacs.org Microwave assistance has also been employed in the synthesis of 4-substituted isoquinolines, demonstrating its utility in constructing complex polycyclic analogues. nih.gov

Ultrasound irradiation, or sonochemistry, provides an alternative energy source that promotes reactions through acoustic cavitation. This technique often results in higher yields, shorter reaction times, and milder reaction conditions. rmit.edu.vnmdpi.com

Multicomponent reactions can also be effectively promoted by ultrasound. An efficient, catalyst-free synthesis of pyrido[2,1-a]isoquinoline derivatives has been developed using a multicomponent reaction of phthalaldehyde, methylamine, activated acetylenic compounds, and other reagents in water at room temperature under ultrasonic irradiation. nih.govresearchgate.net This method is lauded for its high yields, short reaction times, easy work-up, and adherence to green chemistry principles. nih.gov

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods for the synthesis of chiral 1-aminoisoquinoline derivatives is a significant area of research, driven by the demand for enantiopure compounds in medicinal chemistry and materials science. While the synthesis of racemic 1-aminoisoquinolines is well-established through various transition-metal-catalyzed reactions, achieving high levels of stereocontrol to produce single enantiomers presents a more complex challenge. researchgate.netnih.govnih.gov The aromatic nature of the this compound core means that chirality is typically introduced either by functionalization of the amino group with a chiral substituent or, more commonly, through modification of the isoquinoline ring itself, such as by reduction to a chiral tetrahydroisoquinoline.

A prominent strategy for creating chiral isoquinoline frameworks involves the asymmetric hydrogenation of the C=N or C=C bonds within the heterocyclic system. This approach is particularly effective for producing chiral 1,2,3,4-tetrahydroisoquinolines. For a precursor like a 4-ethylisoquinoline, asymmetric hydrogenation can establish a stereocenter at the C1 position, leading to enantiomerically enriched 1-alkyl-1,2,3,4-tetrahydroisoquinolines. grafiati.com This transformation often employs chiral transition-metal catalysts, such as those based on Iridium or Rhodium, paired with chiral ligands.

Recent advancements have highlighted the use of Iridium-SpiroPAP catalysts for the asymmetric partial hydrogenation of quinolines, a strategy that can be conceptually extended to isoquinolines. nih.gov These reactions can proceed with high efficiency and exceptional enantioselectivity, often yielding products with over 99% enantiomeric excess (ee). nih.gov The mechanism relies on the coordination of the chiral catalyst to the substrate, which directs the delivery of hydrogen to one face of the molecule, thereby establishing the desired stereochemistry.

Another powerful technique involves the rhodium(III)-catalyzed C-H activation and annulation of amidines with alkynes. nih.govnih.gov While many reported procedures yield racemic products, the field is moving towards enantioselective variants through the design and application of chiral cyclopentadienyl (B1206354) (Cp*) ligands on the rhodium catalyst. These chiral catalysts create a stereodefined environment around the metal center, influencing the facial selectivity of the annulation process to favor the formation of one enantiomer over the other. This method is versatile and tolerates a wide range of functional groups. rsc.org

The tables below summarize representative findings for these enantioselective approaches, based on analogous transformations reported in the literature for related heterocyclic systems.

Table 1: Representative Enantioselective Hydrogenation for the Synthesis of Chiral Tetrahydroisoquinoline Analogs

This table illustrates typical results for the asymmetric hydrogenation of an isoquinoline precursor to a chiral tetrahydroisoquinoline, a common strategy for introducing chirality to the core scaffold.

| Catalyst Precursor | Chiral Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| [Ir(COD)Cl]₂ | (R)-SpiroPAP | N-Benzoyl-4-ethyl-1-methylisoquinolinium salt | (R)-N-Benzoyl-4-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline | 92 | 98 |

| [Rh(COD)₂]BF₄ | (R)-BINAP | 1-(Benzylamino)-4-ethylisoquinoline | (R)-1-(Benzylamino)-4-ethyl-1,2,3,4-tetrahydroisoquinoline | 88 | 95 |

| RuCl₂(S)-SEGPHOSn | (S)-SEGPHOS | 4-Ethyl-1-(phenylamino)isoquinoline | (S)-4-Ethyl-1-(phenylamino)-1,2,3,4-tetrahydroisoquinoline | 95 | 97 |

Table 2: Enantioselective C-H Annulation for Synthesis of Chiral this compound Derivatives

This table outlines projected outcomes for the enantioselective synthesis of N-substituted 1-aminoisoquinolines using chiral rhodium catalysts, based on established non-chiral methods.

| Catalyst System | Amidine Substrate | Alkyne Partner | Product | Yield (%) | Enantiomeric Excess (ee %) |

| CpRh(MeCN)₃₂ | N-Phenylbenzamidine | 1-Butyne | (S)-N-Phenyl-4-ethyl-3-methyl-1-aminoisoquinoline | 85 | 92 |

| [CpRhCl₂]₂ | N-Methylbenzamidine | 1-Butyne | (R)-N-Methyl-4-ethyl-3-methyl-1-aminoisoquinoline | 89 | 90 |

| [Cp*Rh(OAc)₂] | N-Cyclohexylbenzamidine | 1-Butyne | (S)-N-Cyclohexyl-4-ethyl-3-methyl-1-aminoisoquinoline | 82 | 94 |

Note: The data in the tables are representative examples derived from analogous systems described in the literature and serve to illustrate the potential of the methodologies. Cp denotes a chiral cyclopentadienyl ligand.*

Chemical Reactivity and Derivatization of 1 Amino 4 Ethylisoquinoline

Functionalization Reactions at the 1-Amino Group

The primary amino group at the C-1 position of the isoquinoline (B145761) ring is a key site for a variety of functionalization reactions. Its nucleophilic nature allows it to readily participate in reactions with electrophiles.

Acylation: The 1-amino group can be easily acylated to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) can yield N-(4-ethylisoquinolin-1-yl)acetamide. organic-chemistry.org Depending on the reaction conditions, both mono- and di-N-acylated products can be obtained. acs.org This transformation is useful for introducing a range of acyl groups, thereby modifying the electronic and steric properties of the molecule.

Alkylation: The amino group can also undergo alkylation. Direct N-alkylation of aminoisoquinolines can be achieved using alcohols as alkylating agents under specific catalytic conditions, offering an environmentally benign method for synthesizing tertiary amines. rsc.orgnih.gov For example, reaction with an appropriate alkyl halide or other alkylating agent can introduce alkyl substituents onto the nitrogen atom. The Buchwald-Hartwig amination protocol, a palladium-catalyzed cross-coupling reaction, provides a modern and efficient method for the arylation of the 1-amino group. smolecule.com

Formation of Heterocyclic Rings: The amino group serves as a crucial handle for the construction of new heterocyclic rings fused to the isoquinoline system. For example, it can react with appropriate bifunctional reagents to form fused pyrimidine, imidazole, or triazole rings, leading to novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

Chemical Transformations and Modifications at the 4-Ethyl Substituent

The ethyl group at the C-4 position offers another site for chemical modification, although it is generally less reactive than the amino group.

Oxidation: The ethyl group can be oxidized under controlled conditions to introduce oxygen-containing functionalities. For example, oxidation could potentially convert the ethyl group into a 1-(isoquinolin-4-yl)ethan-1-ol or a 4-acetylisoquinoline derivative. The specific product would depend on the oxidizing agent and reaction conditions employed.

Halogenation: Free-radical halogenation could introduce halogen atoms at the benzylic position of the ethyl group, forming a 4-(1-haloethyl)isoquinoline derivative. This transformation would provide a handle for subsequent nucleophilic substitution reactions at the side chain.

Electrophilic Aromatic Substitution on the Isoquinoline Ring System

The isoquinoline ring system is susceptible to electrophilic aromatic substitution, with the positions of substitution being influenced by the existing substituents. minia.edu.egchemistrysteps.comlibretexts.org The electron-donating 1-amino group and the 4-ethyl group activate the benzene (B151609) portion of the isoquinoline ring towards electrophilic attack.

Nitration: Nitration of the isoquinoline ring typically occurs on the benzene ring, leading to the formation of nitro derivatives. minia.edu.eg For isoquinoline itself, nitration with fuming nitric acid in sulfuric acid yields a mixture of 5-nitro- and 8-nitroisoquinolines. uomustansiriyah.edu.iq In the case of 1-amino-4-ethylisoquinoline, the activating effect of the amino and ethyl groups would likely direct nitration to the C-5 and C-7 positions. The N-oxide of isoquinoline, upon nitration, also yields 5-nitro and 8-nitro derivatives. jst.go.jp

Halogenation: Halogenation, such as bromination or chlorination, is another common electrophilic substitution reaction. libretexts.orgchemistry.coach The positions of halogenation on the this compound ring would be similar to those of nitration, favoring the activated positions on the benzene ring. For example, selective bromination at the C-4 position of some 1-aminoisoquinolines has been demonstrated. acs.org

Sulfonation: Sulfonation of isoquinoline with oleum (B3057394) results in the formation of isoquinoline-5-sulfonic acid. uomustansiriyah.edu.iq A similar outcome would be expected for this compound, with the sulfonic acid group being introduced onto the benzene ring.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by the loss of a proton to restore aromaticity. minia.edu.egchemistrysteps.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution on Activated Isoquinoline Derivatives

While the isoquinoline ring is generally electron-rich, nucleophilic aromatic substitution can occur, particularly when the ring is activated by electron-withdrawing groups or in specific named reactions.

Chichibabin Reaction: The Chichibabin reaction allows for the direct amination of the pyridine (B92270) ring of isoquinoline. uomustansiriyah.edu.iq Treatment of isoquinoline with potassium amide (KNH2) at low temperature, followed by oxidation, yields 1-aminoisoquinoline (B73089). uomustansiriyah.edu.iq This demonstrates the susceptibility of the C-1 position to nucleophilic attack.

Substitution on Activated Derivatives: If the this compound were to be modified with a strong electron-withdrawing group, such as a nitro group, on the pyridine ring, it would become more susceptible to nucleophilic attack. For example, a nitro group at the C-3 position could be displaced by a nucleophile. Additionally, the synthesis of 1-aminoisoquinoline can be achieved from isoquinoline by nucleophilic substitution with nitroso anions to form 1-nitroisoquinoline, which is then reduced. google.com

Ring Annulation and Formation of Fused Heterocyclic Systems from this compound

The 1-aminoisoquinoline scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. mdpi.comsioc-journal.cnwiley.com This is often achieved through reactions that utilize the reactivity of the 1-amino group in concert with a C-H bond or another functional group on the isoquinoline ring.

Recent synthetic methodologies have focused on transition metal-catalyzed annulation reactions. acs.orgacs.orgnih.gov For example, rhodium-catalyzed C-H activation and annulation of amidines with alkynes provides a route to 1-aminoisoquinolines. bohrium.com Similarly, ruthenium-catalyzed C-H functionalization/annulation reactions have been developed for the construction of 1-aminoisoquinoline skeletons. nih.gov These methods often involve the formation of multiple new bonds in a single operation. acs.org

The development of domino reactions, where multiple bond-forming events occur sequentially in a single pot, has also been a significant area of research. Gold(III)-mediated domino reactions of 2-alkynylbenzamides with ammonium (B1175870) acetate (B1210297) provide a facile route to 1-aminoisoquinoline derivatives. researchgate.net Another innovative approach is a (5+1) annulation reaction where acetonitrile (B52724) serves as the nitrogen atom source for the isoquinoline ring. acs.orgacs.orgnih.govscribd.com

These annulation strategies allow for the creation of a wide variety of fused systems, such as pyrroloisoquinolines, imidazoisoquinolines, and triazoloisoquinolines, which are of interest for their potential biological activities. The specific fused system formed depends on the nature of the reaction partner and the catalytic system employed.

Strategies for Combinatorial and Library Synthesis of this compound Analogs

The 1-aminoisoquinoline scaffold is well-suited for the generation of chemical libraries for drug discovery and materials science research. nih.govdntb.gov.ua Combinatorial synthesis strategies aim to rapidly produce a large number of diverse analogs by systematically varying the substituents at different positions of the molecule.

Solid-Phase Synthesis: One common approach is solid-phase synthesis, where the 1-aminoisoquinoline core is attached to a solid support. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the solid support. Subsequent reactions can be carried out to modify the core structure, such as at the 1-amino group or the 4-ethyl substituent, before the final product is cleaved from the support.

Solution-Phase Parallel Synthesis: Alternatively, solution-phase parallel synthesis can be employed. In this approach, reactions are carried out in an array of separate reaction vessels, allowing for the simultaneous synthesis of multiple compounds. This method is often amenable to automation.

Diversity-Oriented Synthesis: Diversity-oriented synthesis (DOS) strategies aim to generate libraries of structurally complex and diverse molecules from a common starting material. Starting with this compound, a variety of transformations, including those described in the previous sections (functionalization of the amino and ethyl groups, electrophilic substitution, and ring annulation), can be applied in a combinatorial fashion to generate a library of analogs with a wide range of structural features. nih.govdntb.gov.ua For instance, copper-catalyzed one-pot three-component coupling reactions have been utilized to rapidly assemble a library of 1-aminoisoquinoline derivatives. nih.gov

These library synthesis approaches are powerful tools for exploring the structure-activity relationships of 1-aminoisoquinoline derivatives and for identifying new compounds with desired properties.

Structure Activity Relationship Sar Studies of 1 Amino 4 Ethylisoquinoline Derivatives

Elucidating the Influence of Substituents on Molecular Interactions

The biological activity of 1-amino-4-ethylisoquinoline derivatives is profoundly influenced by the nature and position of various substituents on the isoquinoline (B145761) core. These substituents modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interactions with biological targets. The core structure contains an electron-donating amino group (-NH2) which significantly affects the electron distribution across the aromatic ring system. mdpi.comafit.edu

The electronic effects of substituents are a primary determinant of interaction strength. Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), when placed on the aromatic ring, decrease the electron density of the system. nih.gov This can lower the basicity (pKa) of the ring nitrogen and the exocyclic amino group, which may alter the molecule's ionization state at physiological pH and its ability to form critical hydrogen bonds or ionic interactions within a receptor binding site. mdpi.comnih.gov Conversely, electron-donating groups (EDGs), like hydroxyl (-OH) or methoxy (B1213986) (-OCH3), increase electron density, which can enhance interactions such as π-stacking and hydrogen bond acceptance. afit.edunih.gov Studies on related aniline (B41778) and quinoline (B57606) systems have shown that EWGs tend to favor more planar conformations, which can impact how the molecule fits into a binding pocket. afit.edu

| Substituent Type | Example Groups | Electronic Effect | Predicted Influence on Molecular Interactions |

|---|---|---|---|

| Electron-Donating (EDG) | -NH2, -OH, -CH3 | Increases electron density on the aromatic ring. | May enhance π-π stacking, cation-π interactions, and hydrogen bond acceptor capacity. nih.gov |

| Electron-Withdrawing (EWG) | -NO2, -CN, -CF3, -Cl | Decreases electron density on the aromatic ring. | Lowers pKa of nitrogen atoms, potentially altering ionization state and hydrogen bond donor/acceptor roles. nih.gov |

| Halogens | -F, -Cl, -Br | Inductively withdrawing, weakly donating via resonance. | Can form halogen bonds and alter lipophilicity, influencing both binding and membrane permeability. nih.gov |

Impact of Stereochemistry and Chirality on Biological Recognition and Potency

Chirality, the geometric property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and biochemistry. wikipedia.orgnih.gov Most biological targets, such as enzymes and receptors, are composed of chiral building blocks like L-amino acids, making them inherently chiral environments. csbsju.edu This chirality dictates that they will interact differently with the stereoisomers of a chiral drug, a phenomenon known as chiral recognition. csbsju.edu

For derivatives of this compound, chirality can arise from several sources. The carbon atom in the ethyl group at the 4-position is a potential stereocenter if it is further substituted. More commonly, stereocenters can be introduced on substituents attached to the amino group or the isoquinoline ring. A molecule with a single stereocenter exists as a pair of enantiomers (e.g., R and S forms). scribd.com

These enantiomers, while having identical chemical formulas and connectivity, have distinct three-dimensional arrangements. ulisboa.pt Consequently, one enantiomer (the eutomer) may fit perfectly into a binding site, leading to a potent biological response, while the other (the distomer) may bind weakly or not at all. nih.gov In some cases, the distomer may even bind to a different target, causing off-target effects. The differential binding affinity arises because the precise spatial arrangement of functional groups required for optimal interaction (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) can only be achieved by one enantiomer.

Therefore, the stereochemical configuration of this compound derivatives is a critical determinant of their biological potency. It is essential to separate and test individual stereoisomers to understand the true pharmacological profile and to develop a drug with improved selectivity and efficacy. nih.gov

| Stereoisomer | Hypothetical Binding to a Chiral Receptor | Expected Biological Potency |

|---|---|---|

| Enantiomer A (e.g., R-isomer) | Achieves a three-point interaction with the receptor binding site, resulting in a stable complex. | High (Eutomer) |

| Enantiomer B (e.g., S-isomer) | Unable to achieve all necessary interactions due to incorrect spatial orientation of a key functional group; steric clashes may occur. | Low or Inactive (Distomer) |

Rational Design Principles for Modulating Biological Activity through Structural Modifications

Rational drug design leverages the understanding of a molecule's structure-activity relationships to create new compounds with enhanced properties, such as increased potency, selectivity, or improved metabolic stability. nih.gov For the this compound scaffold, rational design involves targeted structural modifications based on known or predicted interactions with a biological target.

A primary strategy is the use of computational chemistry, including molecular docking and molecular dynamics simulations. researchgate.net These methods can predict how a this compound derivative might bind to the active site of a target protein, identifying key interactions like hydrogen bonds with specific amino acid residues or π-π stacking with aromatic residues like phenylalanine or tryptophan. uj.edu.pl This information allows for the design of new derivatives with modifications intended to strengthen these interactions.

Key principles for the rational design of this compound derivatives include:

Pharmacophore Refinement: Identifying the essential functional groups (the pharmacophore) responsible for activity and modifying the less critical parts of the molecule to improve secondary interactions or physicochemical properties.

Structure-Based Design: Using a known 3D structure of the target protein to design ligands that fit precisely into the binding pocket. This could involve extending a substituent to reach a nearby hydrophobic pocket or introducing a hydrogen-bond donor/acceptor to form a new interaction with the protein. uj.edu.pl

Dynamic Modification: Considering the conformational flexibility of both the ligand and the target. The design may aim to restrict the conformation of the molecule into its "bioactive" shape, reducing the entropic penalty of binding. nih.gov

Substituent Scaffolding: Systematically altering substituents on the isoquinoline ring to probe the electronic and steric requirements of the binding site. For example, modifying the ethyl group at the 4-position (e.g., changing its length or introducing branching) can provide insights into the size and shape of the corresponding pocket in the receptor.

These principles guide the iterative process of designing, synthesizing, and testing new compounds to systematically optimize biological activity. nih.govnih.gov

| Design Strategy | Structural Modification Example | Intended Outcome |

|---|---|---|

| Enhance Hydrogen Bonding | Introduce a hydroxyl or amide group on a substituent. | Increase binding affinity through specific H-bond interactions with polar residues (e.g., Ser, Thr, Asp). uj.edu.pl |

| Optimize Hydrophobic Interactions | Vary the length or add branching to the 4-ethyl group. | Improve fit and interactions within a nonpolar binding pocket. |

| Modulate Electronics for π-Stacking | Add an electron-withdrawing group to the isoquinoline ring. | Strengthen π-π stacking interactions with aromatic amino acids (e.g., Phe, Tyr, Trp). uj.edu.pl |

| Improve Selectivity | Add a bulky group to sterically block binding to an unwanted off-target. | Increase the therapeutic index by reducing side effects. |

Bioisosteric Replacements within the this compound Framework

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a part of a molecule is exchanged for another group with similar physical or chemical properties, with the goal of improving biological activity, selectivity, or pharmacokinetic parameters. nih.gov This approach is particularly useful for optimizing a lead compound like this compound. Bioisosteric changes can significantly alter properties such as molecule size, shape, electron distribution, and hydrogen bonding capacity. nih.gov

Within the this compound framework, several functional groups are candidates for bioisosteric replacement:

The 1-Amino Group: As a key hydrogen-bonding and polar group, the primary amine (-NH2) is a classical candidate. It could be replaced by other hydrogen-bonding groups such as a hydroxyl group (-OH) or a thiol group (-SH). Non-classical bioisosteres could include small heterocyclic rings like oxadiazoles (B1248032) or triazoles, which can mimic the hydrogen bonding pattern and spatial orientation of the amino group while potentially improving metabolic stability. nih.gov

The Ethyl Group at Position 4: This group primarily engages in hydrophobic interactions. Its size and conformation can be mimicked by replacing it with a cyclopropyl (B3062369) group, which offers more conformational rigidity. An ether linkage (-O-CH3) could also be a replacement, altering polarity and hydrogen bond accepting potential while maintaining a similar size.

The Isoquinoline Ring: While a more drastic change, the entire isoquinoline nitrogen could be considered for replacement. For example, replacing the nitrogen atom at position 2 with a carbon would yield a naphthalene (B1677914) scaffold, fundamentally altering the electronics and hydrogen bonding capabilities of the core.

These replacements can lead to significant improvements in a compound's profile. For example, replacing a metabolically labile ester with a more stable oxazolidinedione has been shown to retain binding affinity while improving drug-like properties. researchgate.net Each bioisosteric replacement must be carefully considered and tested to ensure that it enhances the desired properties without negatively impacting essential binding interactions.

| Original Functional Group | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| 1-Amino (-NH2) | -OH, -CH2OH, Amide (-NHCOR) | To modify hydrogen bonding capacity, polarity, and metabolic stability. nih.gov |

| 4-Ethyl (-CH2CH3) | Cyclopropyl, -CF3, -OCH3 | To probe pocket size, alter lipophilicity, and improve metabolic stability. |

| Phenyl ring of Isoquinoline | Thiophene, Pyridine (B92270), Furan | To alter aromaticity, electronic properties, and potential for new vector interactions. |

| Ring Nitrogen (N-2) | Carbon (naphthalene core), Oxygen (chromene core) | To fundamentally change the core scaffold's electronic nature and hydrogen bond accepting ability. |

Molecular Mechanisms of Action and Biological Target Research of 1 Amino 4 Ethylisoquinoline Derivatives

Investigation of Enzyme Inhibition and Modulation by Isoquinoline (B145761) Scaffolds

Isoquinoline derivatives have been identified as potent inhibitors and modulators of various enzymes, which is a key mechanism underlying their therapeutic effects. nih.gov The planar nature of the isoquinoline ring allows it to interact with the active sites of enzymes, leading to either competitive or non-competitive inhibition.

Research has shown that certain isoquinoline-based compounds can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. mdpi.com This inhibition is a primary mechanism for their antibacterial activity. Some isoquinoline alkaloids, such as berberine, are known to interfere with bacterial replication by inhibiting the FtsZ protein, which is essential for bacterial cell division. researchgate.net In the context of mycobacteria, synthetic imidazoquinoline derivatives have been designed to target and inhibit the InhA enzyme, which is vital for the survival of Mycobacterium tuberculosis. nih.gov

Furthermore, isoquinoline derivatives have been investigated as inhibitors of deubiquitinases (DUBs), a class of enzymes involved in protein regulation and implicated in cancer. Specifically, halogen-substituted isoquinoline-1,3-dione-based compounds have been developed as potent and selective inhibitors of Ubiquitin-Specific Protease 2 (USP2), acting through an uncompetitive mechanism. researchgate.net These compounds have demonstrated the ability to modulate the USP2-Cyclin D1 signaling pathway in cancer cell lines. researchgate.net The isoquinoline scaffold is also a core component of many protein kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) that are overactive in various cancers. mdpi.com

Table 1: Enzyme Inhibition by Isoquinoline Derivatives

| Compound Class | Target Enzyme(s) | Biological Effect | Reference |

|---|---|---|---|

| Isoquinoline-based N-ethyl ureas | DNA gyrase, Topoisomerase IV | Antibacterial | mdpi.com |

| Berberine (natural isoquinoline alkaloid) | FtsZ | Antibacterial | researchgate.net |

| Imidazoquinoline derivatives | InhA | Antituberculosis | nih.gov |

| Halogen-substituted isoquinoline-1,3-diones | USP2, USP7 | Anticancer | researchgate.net |

| Quinazoline-based derivatives | Protein Kinases (e.g., EGFR, VEGFR-2) | Anticancer | mdpi.com |

Receptor Binding and Ligand-Target Interaction Studies

The biological activity of 1-amino-4-ethylisoquinoline derivatives is often initiated by their binding to specific cellular receptors or other molecular targets. The structure of the isoquinoline nucleus allows it to fit into binding pockets of proteins and interact with nucleic acids. semanticscholar.org

One of the well-studied interactions is the binding of isoquinoline alkaloids to DNA. nih.gov These compounds can intercalate between the base pairs of the DNA duplex, a mechanism strongly correlated with the poisoning of topoisomerase enzymes and subsequent anticancer effects. nih.gov This binding can alter the stability of DNA and interfere with the processes of replication, repair, and transcription. semanticscholar.org Some isoquinoline alkaloids, like berberine, have also been shown to bind strongly to G-quadruplex DNA structures, inhibiting telomerase activity, which is another avenue for anticancer action. nih.gov

In the nervous system, synthetic isoquinoline derivatives known as azakainoids have been shown to act as ionotropic glutamate receptor agonists. nih.gov Electrophysiological studies on neurons demonstrated that these compounds can cause membrane depolarization by activating an excitatory inward current, indicating a direct interaction with glutamate receptors. nih.gov

Computational molecular docking studies have been employed to predict the interactions between isoquinoline derivatives and their protein targets. For instance, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been docked into the active site of tyrosine-protein kinase c-Src, revealing potential hydrogen bonding and van der Waals interactions that could explain their inhibitory activity. mdpi.com

Modulation of Cellular Pathways by Isoquinoline Derivatives

Beyond direct enzyme inhibition or receptor binding, isoquinoline derivatives exert their biological effects by modulating complex cellular signaling pathways. Their ability to interfere with these pathways is fundamental to their anti-inflammatory, antiproliferative, and immunomodulatory properties.

A key pathway affected by these compounds is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which is a central regulator of inflammation. nih.gov Studies have shown that certain derivatives can reduce the DNA binding of NF-κB, thereby suppressing the expression of downstream pro-inflammatory genes. nih.gov For example, the anti-inflammatory action of some compounds is linked to the inhibition of the Lipopolysaccharide (LPS)-stimulated NF-κB-induced COX-2 signaling pathway. mdpi.com

In cancer, isoquinoline derivatives can modulate pathways crucial for cell survival and proliferation. One study found that a novel quinoline (B57606) derivative, 91b1, exerts its anticancer effect by downregulating the gene Lumican. nih.gov Lumican has been shown to promote tumorigenesis, and its downregulation by the compound leads to reduced cancer cell migration, invasion, and proliferation. nih.gov Other pathways implicated in the anticancer effects of these derivatives include the Janus kinase/signal transducers and activators of transcription (JAK/STAT) and AP-1 activation pathways. mdpi.com Furthermore, some compounds can affect sirtuin-1 (Sirt-1), a deacetylase that plays a vital role in immune tolerance by blocking the TLR-4/NF-κB/STAT pathway. mdpi.com

Research into Antiproliferative Mechanisms and Cancer Cell Line Interactions

Derivatives based on the isoquinoline and quinoline scaffolds have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines. nih.govsemanticscholar.orgwisdomlib.org Their mechanisms of action are diverse and often involve inducing cell cycle arrest and apoptosis.

Numerous studies have synthesized and evaluated novel derivatives for their cytotoxic effects. For example, a series of aminoisoquinoline-5,8-quinones bearing α-amino acid moieties showed moderate to high cytotoxic activity against various cancer cell lines, with some compounds derived from L-alanine, L-leucine, and L-phenylalanine exhibiting IC50 values in the low micromolar range (0.5 to 6.25 µM). researchgate.net Similarly, novel 4-aminoquinoline derivatives have been tested against the MCF-7 breast cancer cell line, with many showing higher activity than the reference drug doxorubicin. nih.govresearchgate.net

The antiproliferative mechanisms often involve the induction of apoptosis. Novel 7-chloro-4-aminoquinoline-benzimidazole hybrids were found to disrupt the mitochondrial membrane potential, a key event in the apoptotic cascade, in HuT78 lymphoma cells. mdpi.com Another quinoline derivative, BAPPN, was shown to increase the expression of the pro-apoptotic protein caspase-3 and the tumor suppressor protein p53 in liver, colon, breast, and lung cancer cell lines. mdpi.com Concurrently, BAPPN downregulated proteins associated with proliferation and angiogenesis, such as PCNA, Ki67, and VEGF. mdpi.com

Table 2: Antiproliferative Activity of Selected Isoquinoline/Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect / Activity (IC50/GI50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Aminoisoquinoline-5,8-quinones | Various cancer cell lines | IC50: 0.5 - 6.25 µM | Cytotoxicity, potential for ROS generation | researchgate.net |

| 4-Aminoquinoline derivatives | MCF-7 (Breast) | More potent than doxorubicin | Antiproliferative | nih.govresearchgate.net |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrids | CCRF-CEM, Hut78, THP-1, Raji (Leukemia/Lymphoma) | GI50: 0.4 - 8 µM | Cell cycle suppression, apoptosis induction, mitochondrial membrane disruption | mdpi.com |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 panel | Average lg GI50 = -5.18 | Inhibition of tumor cell growth | researchgate.net |

| BAPPN (quinoline derivative) | HepG2, HCT-116, MCF-7, A549 | IC50: 3.1 - 23 µg/mL | Upregulation of caspase-3 and p53; downregulation of VEGF, PCNA, Ki67 | mdpi.com |

Exploration of Antimicrobial Mechanisms and Efficacy against Pathogens

The isoquinoline scaffold is a promising template for the development of new antimicrobial agents to combat drug-resistant pathogens. nih.govnih.gov These compounds have shown efficacy against a variety of Gram-positive bacteria, including clinically significant strains. nih.gov

The mechanisms underlying their antimicrobial activity are multifaceted. Some highly conjugated and planar isoquinoline-based compounds are thought to interfere with cell-wall synthesis. researchgate.net Another proposed mechanism is the inhibition of FtsZ polymerization, which disrupts bacterial cell division. mdpi.com More recently, certain 5-amino-4-quinolones have been identified as potent membrane-disrupting agents that selectively target and disrupt bacterial membranes without causing hemolysis. nih.gov

A new class of alkynyl isoquinolines has demonstrated strong bactericidal activity against numerous Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.govdntb.gov.ua Representative compounds, HSN584 and HSN739, were effective at reducing the intracellular MRSA load in macrophages, a feat not achieved by vancomycin. nih.govfao.org Proteomic analysis suggests that these compounds perturb both cell wall and nucleic acid biosynthesis in S. aureus. dntb.gov.uafao.org Other tricyclic isoquinoline derivatives have also shown antibacterial properties against pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.comresearchgate.net

Table 3: Antimicrobial Activity of Isoquinoline Derivatives

| Compound Class | Target Pathogen(s) | Activity (MIC) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Alkynyl isoquinolines (HSN584, HSN739) | MRSA, VRSA, S. epidermidis, L. monocytogenes, S. pneumoniae, E. faecalis | 4–16 µg/mL | Perturbs cell wall and nucleic acid biosynthesis | nih.gov |

| Tricyclic isoquinoline derivatives (8d, 8f) | Staphylococcus aureus | 16–32 µg/mL | Not fully determined; possible interference with cell-wall synthesis or DNA replication | researchgate.net |

| Streptococcus pneumoniae | 32 µg/mL | researchgate.net | ||

| Enterococcus faecium | 64–128 µg/mL | researchgate.net | ||

| 5-Amino-4-quinolones | Gram-positive bacteria (including MRSA) | ≤0.06 μg/mL | Selective disruption of bacterial membranes | nih.gov |

Investigation of Anti-inflammatory Mechanisms of Action

Isoquinoline and its derivatives possess significant anti-inflammatory properties, making them attractive candidates for treating inflammatory diseases. nih.govwisdomlib.org Their mechanisms of action involve the modulation of key inflammatory pathways and the suppression of pro-inflammatory mediators.

A primary mechanism is the inhibition of the NF-κB pathway. nih.gov By preventing the activation and DNA binding of NF-κB, these compounds can downregulate the expression of a host of inflammatory molecules, including cytokines, chemokines, adhesion molecules, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov For example, the natural product resveratrol, which contains a structural motif that can be mimicked by synthetic compounds, inhibits COX-2 expression by blocking NF-κB and AP-1 activation. mdpi.com Similarly, sulforaphane, another natural compound, affects the NF-κB and sirtuin signaling pathways to exert its anti-inflammatory effects. mdpi.comnih.gov These actions can be direct, through interaction with cysteine residues in enzymes and proteins, or indirect via pathway modulation. mdpi.com

Analysis of Multi-Drug Resistance (MDR) Reversal by Isoquinoline Derivatives

A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), where cancer cells become resistant to a broad range of structurally unrelated anticancer drugs. core.ac.ukmdpi.com One of the main causes of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from the cell. core.ac.uk Isoquinoline derivatives have emerged as promising agents capable of reversing this resistance. nih.gov

Structurally diverse tetrahydroisoquinoline derivatives have been synthesized and shown to inhibit the P-gp transport pump. core.ac.uk In functional assays using rhodamine 6G on resistant MCF-7/Adr breast cancer cells, several of these compounds demonstrated greater P-gp inhibition than the well-known MDR modulator verapamil. core.ac.uk Some derivatives were not only more effective but also exhibited their activity at significantly lower concentrations than verapamil. core.ac.uk

These compounds act by resensitizing the resistant cells to standard chemotherapeutic agents. nih.gov For example, α-aryl-α-thiotolylalkanenitrile tetrahydroisoquinoline derivatives were evaluated for their ability to resensitize human colon carcinoma cells to bisantrene and were found to be more effective MDR reversal agents in vitro than verapamil. nih.gov The most effective reversal agents consistently showed high activity coupled with low intrinsic toxicity, making them attractive for further development as adjuncts to chemotherapy. nih.gov

Advanced Analytical and Spectroscopic Techniques for 1 Amino 4 Ethylisoquinoline Research

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise mass and elemental composition of a molecule. researchgate.net Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the unambiguous determination of a compound's molecular formula. chromatographyonline.com Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide the high resolving power necessary for this analysis. researchgate.netthermofisher.com

For 1-Amino-4-ethylisoquinoline, HRMS would be used to confirm its elemental composition, C₁₁H₁₂N₂. The instrument measures the exact mass of the protonated molecule, [M+H]⁺. This experimentally determined mass is then compared to the theoretically calculated mass. A mass accuracy value of less than 5 parts per million (ppm) provides high confidence in the assigned molecular formula. chromatographyonline.com This high degree of accuracy allows differentiation from other isobaric compounds that have the same nominal mass but different elemental compositions. nih.gov

| Parameter | Information |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂ |

| Monoisotopic Mass | 172.10005 u |

| Theoretical m/z of [M+H]⁺ | 173.10732 u |

| Typical Mass Accuracy | < 5 ppm |

| Application | Confirmation of Elemental Composition |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. msu.edunanoqam.ca It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13). uobasrah.edu.iq

¹H NMR: A proton NMR spectrum for this compound would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, the integration value corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR: A carbon-13 NMR spectrum displays a single peak for each unique carbon atom in the molecule. The chemical shift provides information about the carbon's hybridization (sp³, sp²) and its electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom).

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HMBC reveals correlations between protons and carbons separated by two or three bonds. These experiments are crucial for unambiguously assigning all ¹H and ¹³C signals and confirming the substitution pattern on the isoquinoline (B145761) core. nih.gov

| Predicted ¹H NMR Data for this compound | |||

|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-CH₃ | ~1.3 | Triplet | 3H |

| -CH₂-CH₃ | ~2.8 | Quartet | 2H |

| -NH₂ | ~5.0-6.0 (broad) | Singlet | 2H |

| H-3 | ~7.0 | Singlet | 1H |

| Aromatic Protons (H-5, H-6, H-7, H-8) | ~7.5-8.2 | Multiplets | 4H |

| Predicted ¹³C NMR Data for this compound | |

|---|---|

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂-CH₃ | ~15 |

| -CH₂-CH₃ | ~25 |

| Aromatic/Heteroaromatic Carbons | ~110-155 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides definitive information on bond lengths, bond angles, and torsional angles, offering an exact picture of the molecule's conformation in the solid state. The primary requirement for this method is the growth of a high-quality single crystal of the compound. nih.gov

For this compound, a successful crystallographic analysis would:

Confirm the planar structure of the isoquinoline ring system.

Determine the conformation of the ethyl group relative to the aromatic ring.

Identify and characterize intermolecular interactions , such as hydrogen bonding involving the amino group (N-H···N) and π-π stacking between the aromatic rings. These interactions are crucial for understanding how the molecules pack in the crystal lattice.

This technique is the gold standard for unambiguous structure determination and is essential for validating computational models and understanding solid-state properties. nih.gov

Spectroscopic Analysis of Fluorescence and UV-Vis Properties of 1-Aminoisoquinoline (B73089) Derivatives

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to electronic transitions between different energy levels. Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited to a higher electronic state.

Isoquinoline and its derivatives, particularly amino-substituted isoquinolines, are known to possess interesting photophysical properties, often exhibiting fluorescence. nih.govresearchgate.net The position of the amino and ethyl groups on the this compound structure is expected to influence its electronic transitions and, consequently, its absorption and emission spectra.

UV-Vis Absorption: The spectrum would likely show absorption maxima (λ_max) in the near-ultraviolet range, characteristic of the π → π* transitions within the aromatic isoquinoline system.

Fluorescence Emission: Upon excitation at its absorption wavelength, the compound is expected to fluoresce. The emission spectrum would be red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be determined. Studies on related isoquinoline derivatives have shown emission maxima in the near-ultraviolet and blue regions of the spectrum. nih.govnih.gov

| Photophysical Properties of Representative Isoquinoline Derivatives | ||

|---|---|---|

| Compound Type | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| Generic Isoquinoline Derivatives | 358 - 383 | 395 - 446 nih.gov |

| 1-(isoquinolin-3-yl)azetidin-2-one | ~250-320 | ~330 nih.gov |

| 1-(isoquinolin-3-yl)imidazolidin-2-one | ~250-320 | ~340 nih.gov |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose in the pharmaceutical and chemical industries. rsc.org

For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed to determine its purity. In this setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18 silica) propelled by a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). rsc.org

The purity of the sample is determined by monitoring the column eluent with a detector, commonly a UV detector set to a wavelength where the compound strongly absorbs light. A pure compound will ideally show a single, sharp peak at a specific retention time. The presence of other peaks indicates impurities, and the area of each peak is proportional to the concentration of the corresponding component. This allows for the quantitative determination of purity, often expressed as a percentage area. jocpr.com

| Typical HPLC Method Parameters for Purity Analysis | |

|---|---|

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (often with an additive like formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm or λ_max) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 5 - 20 µL |

Computational Chemistry and Molecular Modeling of 1 Amino 4 Ethylisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 1-Amino-4-ethylisoquinoline. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution and orbital energies. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. The electrostatic potential map, another crucial output, visualizes the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the amino group is expected to be a primary site for electrophilic interaction due to the lone pair of electrons on the nitrogen atom.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Molecular Docking Simulations for Predicting Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking simulations can identify potential binding modes within the active site of a target protein and estimate the binding affinity.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, which are then scored based on a function that estimates the binding free energy. Studies on related isoquinoline (B145761) derivatives have shown that their interactions with protein targets are often characterized by a combination of hydrogen bonds, and hydrophobic and electrostatic interactions. nih.govnih.gov For instance, in studies with various kinases, the nitrogen atoms of the isoquinoline ring are often involved in forming crucial hydrogen bonds with amino acid residues in the active site. japsonline.com

Table 2: Representative Docking Results for Isoquinoline Derivatives with Protein Targets

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Indenoisoquinoline | Topoisomerase I | -8.5 | ARG364, ASN722 |

| Dihydroisoquinoline | Leucine Aminopeptidase | -9.2 | LYS262, ALA333 |

Note: This table presents representative data for different classes of isoquinoline derivatives to illustrate the outcomes of docking studies.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and interactions of a molecule over time. nih.gov For this compound, MD simulations can be used to explore its conformational landscape and to study the stability of its complex with a protein target. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms vary with time. nih.gov

When applied to a ligand-protein complex, MD simulations can reveal the stability of the binding mode predicted by docking. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time indicates the stability of the complex. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for ligand binding. Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and provide insights into the thermodynamics of binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. drugdesign.org These models are valuable tools for predicting the activity of new compounds and for guiding the design of more potent analogs. For this compound, a QSAR model could be developed using a dataset of related isoquinoline derivatives with known biological activities. japsonline.comjapsonline.com

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the dataset. nih.gov These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net The predictive power of the QSAR model is assessed through rigorous validation techniques. japsonline.com

Table 3: Statistical Parameters of a QSAR Model for Isoquinoline Derivatives

| Parameter | Value | Description |

|---|---|---|

| R² (Correlation Coefficient) | 0.85 | Goodness of fit of the model |

| Q² (Cross-validated R²) | 0.75 | Predictive ability of the model |

| F-statistic | 120 | Statistical significance of the model |

Note: The data in this table is representative of a typical QSAR model for a series of isoquinoline derivatives and is for illustrative purposes.

In Silico Screening and Virtual Library Design for Novel this compound Derivatives

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com Starting with the this compound scaffold, virtual libraries of novel derivatives can be designed by adding various substituents at different positions of the isoquinoline ring.

The screening process typically involves a hierarchical filtering approach. Initially, the library of compounds is filtered based on physicochemical properties, such as molecular weight and lipophilicity, to ensure drug-likeness (e.g., using Lipinski's rule of five). The remaining compounds are then docked into the active site of the target protein. mdpi.com The top-scoring compounds from the docking calculations are then selected for further investigation, including more detailed computational analysis and experimental testing. This approach accelerates the discovery of new lead compounds by prioritizing the synthesis and testing of the most promising candidates. jetir.org

Protein Engineering and Enzyme Active Site Manipulation Studies

Protein engineering involves modifying the structure of a protein to improve its properties or to create new functions. In the context of this compound, protein engineering could be used to enhance its binding affinity or specificity to a target enzyme. Computational methods play a crucial role in guiding protein engineering efforts.